methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is often associated with various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate typically involves multiple steps. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with naphthalen-1-ylmethanol under acidic conditions to form the naphthalen-1-ylmethoxy derivative. This intermediate is then esterified with methyl acetate in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated coumarin derivatives.
Scientific Research Applications
Methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. It may also interact with DNA gyrase, exhibiting antimicrobial properties . The chromen-2-one core structure allows it to intercalate with DNA, potentially leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate
- 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine
Uniqueness
Methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific substitution pattern on the chromen-2-one core. The presence of the naphthalen-1-ylmethoxy group enhances its biological activity and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H20O5 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 2-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C24H20O5/c1-15-19-11-10-18(12-22(19)29-24(26)21(15)13-23(25)27-2)28-14-17-8-5-7-16-6-3-4-9-20(16)17/h3-12H,13-14H2,1-2H3 |
InChI Key |
GIUBLZDNGHSEDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC4=CC=CC=C43)CC(=O)OC |
Origin of Product |
United States |
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